5-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one family, characterized by a fused bicyclic core structure. Its molecular architecture includes:
Synthetic routes for pyrazolo[1,5-a]pyrazine derivatives often involve multi-step protocols. For example, Zaremba et al. (2013) developed a one-pot three-step synthesis starting from pyrazole-3-carboxylic acids, involving amide formation, pyrazine ring closure, and dehydration . Functionalization at position 3 or 7 of the pyrazolo[1,5-a]pyrazine core is feasible via electrophilic substitution, as demonstrated in recent studies .
Properties
IUPAC Name |
5-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-19(2)20-4-6-21(7-5-20)22-18-23-25(35)31(16-17-33(23)29-22)11-8-24(34)30-12-14-32(15-13-30)26-27-9-3-10-28-26/h3-7,9-10,16-19H,8,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECVRRNQDKZNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Core Flexibility: The pyrazolo[1,5-a]pyrazinone core (target compound) offers distinct electronic properties compared to pyrazolo[3,4-d]pyrimidines or thieno-triazolo systems . For instance, the pyrazolo[1,5-a]pyrazinone’s electron-deficient nature may enhance binding to ATP-binding pockets in kinases.
- Pyrimidinyl-piperazine substituents are conserved across kinase-targeting analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
